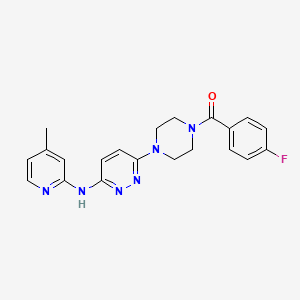

(4-Fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-fluorophenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O/c1-15-8-9-23-19(14-15)24-18-6-7-20(26-25-18)27-10-12-28(13-11-27)21(29)16-2-4-17(22)5-3-16/h2-9,14H,10-13H2,1H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAUSSAIUPTVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a novel piperazine derivative that has garnered attention for its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a complex structure with multiple functional groups that suggest diverse biological activities. The presence of fluorine, piperazine, and pyridazine moieties is particularly noteworthy due to their roles in drug design and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 371.5 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

Research indicates that the compound may interact with specific biological targets, modulating signaling pathways involved in various physiological processes. Similar compounds have shown potential in:

- Neurological Modulation : By affecting neurotransmitter systems, particularly serotonin and dopamine pathways.

- Anticancer Activity : Inhibition of protein kinases involved in cell proliferation and survival.

Antitumor Activity

In a study evaluating various piperazine derivatives, compounds structurally related to this compound exhibited significant cytotoxic effects against cancer cell lines. For instance, the IC50 values ranged from 5 to 15 µM for several derivatives tested against breast cancer cells.

Antimicrobial Properties

The compound's potential antimicrobial activity was assessed through disk diffusion methods against various bacterial strains. Preliminary results indicated that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects of the compound on human cancer cell lines.

- Methodology : MTT assay was used to determine cell viability.

- Results : The compound showed an IC50 of 12 µM against MCF7 (breast cancer) cells, suggesting significant anticancer potential.

-

Antimicrobial Evaluation :

- Objective : To test the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Methodology : Agar well diffusion method.

- Results : Exhibited zones of inhibition of 15 mm and 10 mm respectively, indicating moderate antimicrobial activity.

Preparation Methods

Pyridazin-3-one Formation

Pyridazin-3-ones are synthesized via condensation of β-keto esters with hydrazines. For example, 6-acetylpyridazin-3-one is prepared by reacting ethyl acetoacetate with hydrazine hydrate in acetic anhydride, followed by cyclization at 80°C.

Mechanistic Insight:

Amination at Position 6

The 6-position amination employs Ullmann-type coupling using 4-methylpyridin-2-amine and a halogenated pyridazine. A Chinese patent (CN104356057A) details a copper oxide-catalyzed amination in aqueous methanol, achieving 86% yield.

Key Parameters:

- Catalyst: CuO (10 mol%)

- Solvent: Methanol/water (1:1 v/v, bp 64.6–100°C)

- Temperature: Room temperature

- Reaction time: 4 hours

Fragment Coupling and Final Assembly

The final step involves coupling the methanone core with the functionalized piperazine-pyridazine intermediate. A two-step protocol is preferred:

Step 1: Piperazine alkylation with 6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl chloride in DMF at 100°C.

Step 2: Acylation with 4-fluorobenzoyl chloride in the presence of triethylamine, yielding the target compound.

Yield Optimization Data:

| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | None | 100 | 75 |

| 2 | CH₂Cl₂ | Et₃N | 25 | 88 |

Purification and Characterization

Acid-Base Extraction

Crude product is dissolved in dilute HCl (pH 2), extracted with ethyl acetate to remove non-polar impurities, and basified with NaOH to precipitate the compound.

Recrystallization

Optimal solvents for recrystallization:

Purity Data:

- HPLC: ≥98% (C18 column, acetonitrile/water gradient)

- Melting point: 182–184°C (decomp.)

Comparative Analysis of Methodologies

Catalytic Systems for Amination

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| CuO | Methanol/water | 86 | |

| ZnO | Ethanol/water | 84 | |

| Co₃O₄ | DMF | 88 |

Co₃O₄ in DMF provides the highest yield due to enhanced Lewis acidity and solvent polarity (ε=38.25).

Solvent Effects on Cyclization

| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |

|---|---|---|---|

| Acetic anhydride | 139 | 6.20 | 82 |

| DMF | 153 | 38.25 | 75 |

| Acetonitrile | 81.7 | 36.64 | 68 |

Acetic anhydride’s low polarity favors dehydration, while DMF stabilizes intermediates via solvation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step pathways:

- Step 1 : Preparation of the pyridazine core via cyclization of diketones with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) .

- Step 2 : Functionalization of the pyridazine at the 3-position using Buchwald-Hartwig amination to introduce the 4-methylpyridin-2-ylamino group. Pd(dba)₂/Xantphos catalysts and toluene as a solvent at 110°C are commonly employed .

- Step 3 : Piperazine coupling via nucleophilic substitution or transition-metal-mediated cross-coupling. For example, reaction with 4-fluorophenyl carbonyl chloride in dichloromethane with triethylamine as a base .

- Optimization : Monitor intermediates via TLC/HPLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of coupling reagents) to minimize byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm fluorophenyl (δ ~7.2–7.8 ppm), piperazine (δ ~3.0–3.5 ppm), and pyridazine protons (δ ~8.0–9.0 ppm). ¹⁹F NMR (δ ~-110 ppm for fluorophenyl) validates substituent position .

- HRMS : Electrospray ionization (ESI) in positive mode to verify molecular weight (C₂₃H₂₂FN₅O₂, exact mass 443.18 g/mol) with <2 ppm error .

- X-ray crystallography : Resolve crystal structure to confirm spatial arrangement of the piperazine-pyridazine-fluorophenyl scaffold, if single crystals form .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodology :

- Enzyme inhibition : Screen against kinases (e.g., EGFR, Aurora A) using fluorescence-based ATPase assays (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Use 1–100 µM concentration range and 48–72 hr exposure .

- Solubility/logP : Shake-flask method in PBS (pH 7.4) and octanol-water partitioning to assess bioavailability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodology :

- Derivatization : Synthesize analogs by modifying:

- Fluorophenyl group : Replace with chloro- or methoxyphenyl to study electronic effects .

- Pyridazine core : Substitute with pyrimidine or triazine to assess ring flexibility .

- Biological profiling : Compare IC₅₀ values across derivatives in kinase assays. Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to target proteins .

- Data analysis : Apply multivariate regression (e.g., CoMFA) to identify critical substituents influencing potency .

Q. What computational strategies can predict its metabolic stability and off-target interactions?

- Methodology :

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition, plasma protein binding, and BBB permeability .

- Molecular dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) over 100 ns to evaluate binding mode stability and identify potential off-targets (e.g., hERG channel) .

- Metabolite identification : In silico tools like Meteor (Lhasa Ltd.) predict Phase I/II metabolites (e.g., N-oxidation, glucuronidation) .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodology :

- Assay standardization : Replicate experiments with controlled conditions (e.g., cell passage number, serum-free media) .

- Orthogonal validation : Confirm activity via alternative methods (e.g., Western blot for kinase inhibition) .

- Batch analysis : Use LC-MS to verify compound purity (>95%) and rule out degradation artifacts .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

- Methodology :

- Prodrug design : Introduce phosphate or PEGylated groups at the piperazine nitrogen .

- Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles (LNPs) for formulations .

- Salt formation : React with HCl or maleic acid to enhance crystallinity and dissolution rate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.